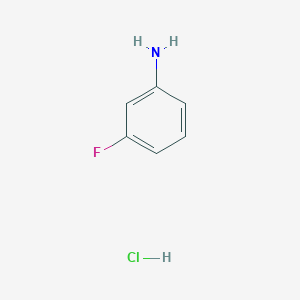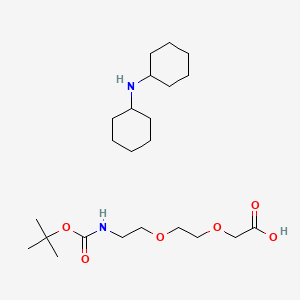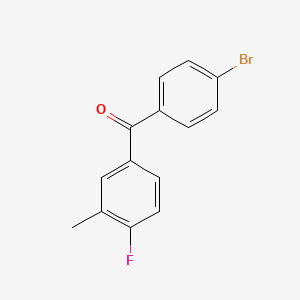
4-Bromo-4'-fluoro-3'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4’-fluoro-3’-methylbenzophenone is an organic compound with the molecular formula C14H10BrFO and a molecular weight of 293.14 g/mol . It is a derivative of benzophenone, characterized by the presence of bromine, fluorine, and methyl substituents on the phenyl rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-fluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromoacetophenone with 4-fluoro-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of 4-Bromo-4’-fluoro-3’-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-4’-fluoro-3’-methylbenzophenone can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The carbonyl group in the compound can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like NaOCH3 or KOtBu in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: LiAlH4 or NaBH4 in solvents like ether or ethanol.
Oxidation: KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products:
Substitution: Formation of methoxy or tert-butyl derivatives.
Reduction: Formation of 4-Bromo-4’-fluoro-3’-methylbenzhydrol.
Oxidation: Formation of 4-Bromo-4’-fluoro-3’-methylbenzoic acid.
Scientific Research Applications
4-Bromo-4’-fluoro-3’-methylbenzophenone is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe in biochemical studies. In the industry, it is employed in the production of polymers, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Bromo-4’-fluoro-3’-methylbenzophenone depends on its application. In biochemical studies, it can act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target molecules. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
- 4-Bromo-3’-fluoro-4’-methylbenzophenone
- 4-Bromo-4’-fluoro-3’-methylbenzhydrol
- 4-Bromo-4’-fluoro-3’-methylbenzoic acid
Comparison: 4-Bromo-4’-fluoro-3’-methylbenzophenone is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzophenone structure. This arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the presence of the bromine atom makes it more reactive in nucleophilic substitution reactions, while the fluorine atom enhances its stability and binding affinity in biochemical applications .
Properties
IUPAC Name |
(4-bromophenyl)-(4-fluoro-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVAPOPRAJIWKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373678 |
Source


|
| Record name | 4-Bromo-4'-fluoro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-20-5 |
Source


|
| Record name | 4-Bromo-4'-fluoro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
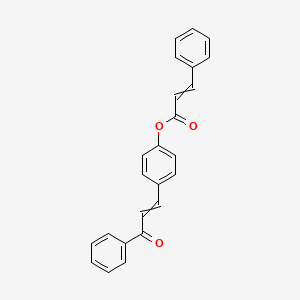

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)
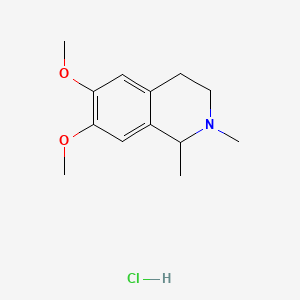

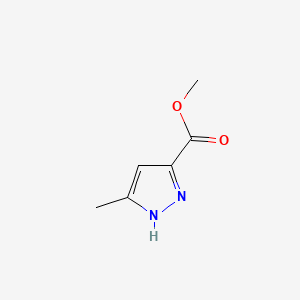
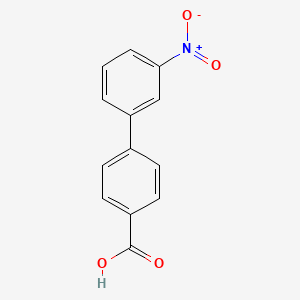
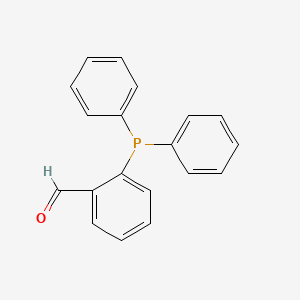
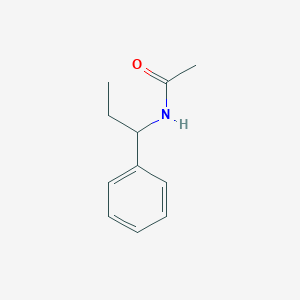

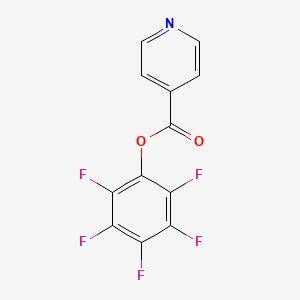
![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)
